molecular formula C20H18N4O B11985906 N'-(3-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide CAS No. 303104-04-3

N'-(3-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

Cat. No.: B11985906
CAS No.: 303104-04-3
M. Wt: 330.4 g/mol
InChI Key: KWWHIPVIUKFXKJ-CIAFOILYSA-N
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Description

N’-(3-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a synthetic compound that belongs to the class of hydrazide-hydrazones. This compound is characterized by the presence of a benzylidene group attached to a benzoindazole core, which is further linked to a carbohydrazide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves the condensation of 3-methylbenzaldehyde with 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The benzylidene group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N’-(3-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, leading to the modulation of various biochemical pathways. For instance, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-Methylbenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
  • N’-(3-Methylbenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

Compared to similar compounds, N’-(3-Methylbenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide stands out due to its unique benzoindazole core, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

303104-04-3

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

N-[(E)-(3-methylphenyl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

InChI

InChI=1S/C20H18N4O/c1-13-5-4-6-14(11-13)12-21-24-20(25)19-17-10-9-15-7-2-3-8-16(15)18(17)22-23-19/h2-8,11-12H,9-10H2,1H3,(H,22,23)(H,24,25)/b21-12+

InChI Key

KWWHIPVIUKFXKJ-CIAFOILYSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC(=O)C2=C3CCC4=CC=CC=C4C3=NN2

Canonical SMILES

CC1=CC(=CC=C1)C=NNC(=O)C2=C3CCC4=CC=CC=C4C3=NN2

Origin of Product

United States

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